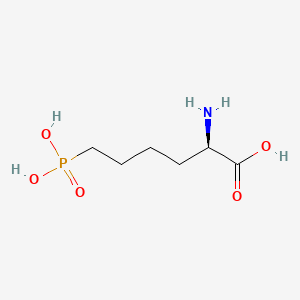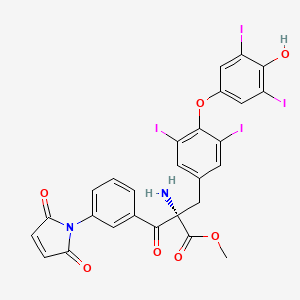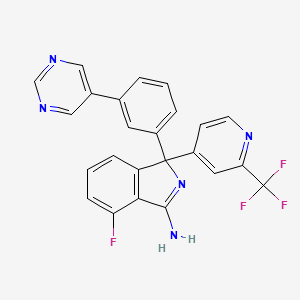
D-Norleucine,6-phosphono-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Norleucine,6-phosphono-: is an unnatural amino acid that is used experimentally to study protein structure and function. It is structurally similar to methionine but does not contain sulfur .
Chemical Reactions Analysis
D-Norleucine,6-phosphono- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
D-Norleucine,6-phosphono- has several scientific research applications, including:
Chemistry: Used to study the structure and function of proteins.
Biology: Used in experiments to understand protein interactions and functions.
Industry: Used in the synthesis of specialized chemicals and materials
Mechanism of Action
The mechanism of action of D-Norleucine,6-phosphono- involves its interaction with specific molecular targets and pathways. It is known to interact with enzymes such as phenylalanine-4-hydroxylase and parathyroid hormone . These interactions can affect various biochemical pathways, leading to changes in protein function and cellular processes .
Comparison with Similar Compounds
D-Norleucine,6-phosphono- can be compared with other similar compounds such as:
Norleucine: An isomer of leucine, used in protein studies.
Norleucine Phosphonate: Similar in structure but contains a phosphonate group.
The uniqueness of D-Norleucine,6-phosphono- lies in its specific structure and the presence of the phosphono group, which imparts distinct chemical and biological properties .
Properties
CAS No. |
131177-53-2 |
|---|---|
Molecular Formula |
C6H16NO6P |
Molecular Weight |
229.17 g/mol |
IUPAC Name |
(2R)-2-amino-6-phosphonohexanoic acid;hydrate |
InChI |
InChI=1S/C6H14NO5P.H2O/c7-5(6(8)9)3-1-2-4-13(10,11)12;/h5H,1-4,7H2,(H,8,9)(H2,10,11,12);1H2/t5-;/m1./s1 |
InChI Key |
CFYNRRACSWVRFN-NUBCRITNSA-N |
SMILES |
C(CCP(=O)(O)O)CC(C(=O)O)N |
Isomeric SMILES |
C(CCP(=O)(O)O)C[C@H](C(=O)O)N.O |
Canonical SMILES |
C(CCP(=O)(O)O)CC(C(=O)O)N.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![HDP [1-Hexadecylpyrene]](/img/new.no-structure.jpg)

![N-[2-(4-Fluorophenyl)ethylidene]hydroxylamine](/img/structure/B1148101.png)
![4-((E)-2-[4-(Diethylamino)phenyl]ethenyl)-1-[3-(triethylammonio)propyl]pyridinium dibromide](/img/structure/B1148110.png)

